4-异丙基-3-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-isopropyl-3-nitrobenzoic acid and related compounds involves multistep chemical reactions, often starting from commercially available multireactive building blocks. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles such as benzimidazoles, benzotriazoles, and quinoxalinones (Křupková et al., 2013). Another example includes the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, highlighting the versatility of nitrobenzoic acid derivatives in chemical synthesis (Kam et al., 2020).

Molecular Structure Analysis

The molecular structure of 4-isopropyl-3-nitrobenzoic acid derivatives has been characterized using various spectroscopic methods. Studies involving compounds like (2S,4R)-4-Hydroxyproline(4-nitrobenzoate) have revealed insights into the stereochemistry and hyperconjugative interactions within these molecules, indicating the strong induction of stereoelectronic effects (Pandey et al., 2014).

Chemical Reactions and Properties

4-Isopropyl-3-nitrobenzoic acid undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. For instance, the compound has been involved in the Diels-Alder reaction, serving as a precursor for the synthesis of new types of condensed polycyclic systems (Bastrakov et al., 2015). Additionally, its derivatives have been used to explore the Boulton-Katritzky rearrangement, shedding light on the pseudopericyclic character of these reactions (Peña‐Gallego et al., 2004).

科学研究应用

神经保护应用

调节酮喹啉途径:

- 类似于4-异丙基-3-硝基苯甲酸的化合物已显示出调节酮喹啉途径的能力,这对神经保护至关重要。这种调节可以导致大脑中酮喹啉和酮喹啉酸水平升高,显示出在镇静和抗惊厥活动中的潜力 (Pellicciari et al., 1994)。

减轻神经毒性:

- 某些硝基苯甲酸衍生物已显示出减轻特定毒素引起的神经毒性的能力,表明它们在缓解神经退行性疾病中的潜力 (Beal et al., 1995)。

抗炎和抗氧化应用

抑制炎症反应:

- 与硝基苯甲酸相关的异噁唑啉-酰腙衍生物已证明具有抑制炎症反应、降低细胞因子水平和抑制肥大细胞脱颗粒的能力,表明潜在的抗炎应用 (Mota et al., 2019)。

抗氧化和抗凋亡作用:

- 某些化合物,包括具有硝基芳香结构的化合物,已显示出抗氧化和抗凋亡作用,表明它们在缓解与氧化应激相关的疾病中的潜力 (Zhou et al., 2020)。

代谢和酶相关应用

诱导肝酶:

- 与硝基苯甲酸类似的硝化多环芳烃已观察到在大鼠中诱导某些肝酶的作用,这对于理解肝脏中解毒和代谢过程至关重要 (Chou et al., 1987)。

代谢生物转化:

- 与硝基苯甲酸结构相关的硝基咪唑衍生物的代谢产物已显示出涉及不同分子链的显著生物转化,表明这些化合物可能经历的代谢途径和相互作用 (Assandri et al., 1978)。

安全和危害

未来方向

The future directions for the study of 4-Isopropyl-3-nitrobenzoic acid could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the role of polymorphs in understanding and controlling the crystallization process from solution of an organic acid–base system is reported .

属性

IUPAC Name |

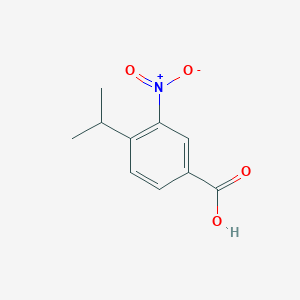

3-nitro-4-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMBAGATQNUECC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-3-nitrobenzoic acid | |

CAS RN |

174482-81-6 |

Source

|

| Record name | 3-nitro-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)

![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B71345.png)

![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)

![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)